molecular formula C12H20O3 B2742331 Ethyl 5-cyclopentyl-3-oxopentanoate CAS No. 887589-90-4

Ethyl 5-cyclopentyl-3-oxopentanoate

Cat. No.: B2742331
CAS No.: 887589-90-4
M. Wt: 212.289
InChI Key: OGMBQZYQQMUAHZ-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopentyl-3-oxopentanoate is an organic compound with the molecular formula C₁₂H₂₀O₃. It is a member of the aliphatic cyclic hydrocarbons family and is primarily used for research purposes . This compound is characterized by its unique structure, which includes a cyclopentyl ring and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyclopentyl-3-oxopentanoate can be synthesized through various organic reactions. One common method involves the esterification of 5-cyclopentyl-3-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopentyl-3-oxopentanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.

Scientific Research Applications

Ethyl 5-cyclopentyl-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopentyl-3-oxopentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The cyclopentyl ring provides structural stability and can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxopentanoate
  • Cyclopentyl acetate
  • Ethyl cyclopentanecarboxylate

Uniqueness

Ethyl 5-cyclopentyl-3-oxopentanoate is unique due to its combination of a cyclopentyl ring and an ester functional group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 5-cyclopentyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-7-10-5-3-4-6-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMBQZYQQMUAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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